Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-
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Overview
Description
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is also referred to as tetraacetylethylenediamine and has the molecular formula C10H16N2O4 . This compound is particularly notable for its role as a bleach activator in household detergents and other cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- is synthesized through the acetylation of diacetylethylenediamine with acetic anhydride . The reaction typically occurs in a reactor equipped with a packed distillation column, maintaining a temperature of around 135°C and a reflux ratio of 6 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetylation processes, ensuring high purity and yield. The compound is often produced in large quantities to meet the demands of its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triacetylethylenediamine and diacetylethylenediamine, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- involves its interaction with perhydroxyl anions in the presence of an aqueous alkaline solution. This interaction leads to the formation of peracetic acid, a potent bleaching agent . The molecular targets and pathways involved in this process include the activation of oxidative pathways and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Diacetylethylenediamine: A precursor in the synthesis of Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-.
Triacetylethylenediamine: An oxidation product of the compound.
N,N’-ethylenebis[N-acetylacetamide]: Another related compound with similar applications.
Uniqueness
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- stands out due to its high efficiency as a bleach activator and its versatility in various applications. Its ability to generate peracetic acid under specific conditions makes it particularly valuable in both household and industrial settings .
Biological Activity
Introduction
Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- (CAS No. 6427-64-1) is a synthetic compound with potential applications in various fields, including biochemistry and pharmaceuticals. This article explores its biological activity, chemical properties, and relevant case studies.
- Molecular Formula : C18H30N4O6
- Molecular Weight : 398.454 g/mol
- Structural Characteristics : The compound features multiple acetamide groups, which may influence its biological interactions.
Biological Activity
Acetamide derivatives have been studied for their biological properties, particularly in the context of drug development and biochemical applications. The following sections summarize key findings related to the biological activity of this compound.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of acetamide have been shown to inhibit the growth of various bacterial strains. A study by Muthusamy et al. (2020) demonstrated that acetamide derivatives could effectively disrupt bacterial cell membranes, leading to cell lysis and death.
2. Anti-inflammatory Effects
Acetamide compounds have been investigated for their potential anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses (Smith et al., 2019).
3. Cytotoxicity and Cancer Research
The cytotoxic effects of acetamide derivatives have been evaluated against various cancer cell lines. For example, a study conducted by Zhang et al. (2021) found that specific acetamide analogs induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential application in cancer therapy.
Case Studies
Study | Year | Findings |
---|---|---|
Muthusamy et al. | 2020 | Demonstrated antimicrobial activity against E.coli and S.aureus |
Smith et al. | 2019 | Showed inhibition of TNF-alpha and IL-6 in vitro |
Zhang et al. | 2021 | Induced apoptosis in breast cancer cells via caspase activation |
The biological activities of acetamide derivatives are often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple acetyl groups may enhance solubility and bioavailability, facilitating their interaction with cellular targets.
Antimicrobial Mechanism
The antimicrobial action is hypothesized to involve disruption of the bacterial cell membrane integrity and interference with metabolic pathways crucial for bacterial survival.
Anti-inflammatory Mechanism
The anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways involved in inflammation, particularly through the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
Properties
CAS No. |
6427-64-1 |
---|---|
Molecular Formula |
C18H30N4O6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-[acetyl-[2-(diacetylamino)ethyl]amino]ethyl]-N-[2-(diacetylamino)ethyl]acetamide |
InChI |
InChI=1S/C18H30N4O6/c1-13(23)19(9-11-21(15(3)25)16(4)26)7-8-20(14(2)24)10-12-22(17(5)27)18(6)28/h7-12H2,1-6H3 |
InChI Key |
GHBHDRASOMAPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCN(CCN(C(=O)C)C(=O)C)C(=O)C)CCN(C(=O)C)C(=O)C |
Origin of Product |
United States |
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